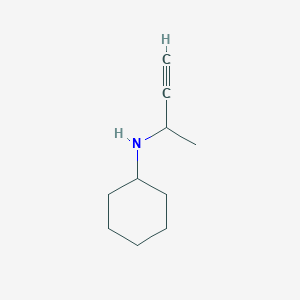

N-(1-methylprop-2-yn-1-yl)cyclohexanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-but-3-yn-2-ylcyclohexanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-3-9(2)11-10-7-5-4-6-8-10/h1,9-11H,4-8H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUDENKDQFXMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1 Methylprop 2 Yn 1 Yl Cyclohexanamine and Analogues

Direct Alkylation and Amination Strategies

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a fundamental and direct approach for the formation of the C-N bond in N-alkynyl cyclohexanamine derivatives. This method typically involves the reaction of a cyclohexylamine (B46788) nucleophile with an electrophilic propargyl-containing compound. A common strategy is the alkylation of a primary or secondary cyclohexanamine with a propargyl halide, such as propargyl bromide. For instance, the synthesis of the related compound N-(cyclohexylmethyl)-N-methylprop-2-yn-1-amine can be achieved through the reaction of N-methylcyclohexylmethylamine with propargyl bromide in the presence of a base like sodium carbonate.

While direct and versatile, this method can be limited by factors such as the stability of the electrophile and potential side reactions. For more complex N-alkynyl compounds, alternative strategies have been developed. One such approach, analogous to the Corey-Fuchs reaction, involves the synthesis of N1-alkynyl benzotriazoles, which can then act as precursors. However, this strategy may show limitations in yield when scaling up from methyl to ethyl or more branched alkyl substitutions on the alkyne.

Reductive Amination Techniques

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. rsc.org This reaction proceeds in a one-pot fashion, combining a carbonyl compound (cyclohexanone or its derivatives) with an amine (such as 1-methylprop-2-yn-1-amine) in the presence of a reducing agent. The reaction first involves the formation of an imine or enamine intermediate, which is then reduced in situ to the target amine. researchgate.net

This two-step, one-pot cascade is highly efficient for producing a wide range of secondary and tertiary amines. researchgate.netfrontiersin.org The choice of catalyst and reducing agent is critical for achieving high selectivity and yield, minimizing side reactions like the reduction of the initial carbonyl compound to an alcohol. rsc.org

Various catalytic systems have been developed, employing both noble and non-noble metals. Nickel-based catalysts, for example, have proven effective for the reductive amination of phenols to produce cyclohexylamines. This process involves the initial hydrogenation of phenol (B47542) to cyclohexanone (B45756), followed by condensation with an amine and subsequent hydrogenation of the imine intermediate. The acidic or basic properties of the catalyst support material can significantly influence the reaction's efficiency.

| Catalyst System | Substrates | Reducing Agent | Key Features |

| Ni/Al₂O₃ | Phenol, Ammonia/Amines | H₂ | Efficient for producing primary, secondary, and tertiary cyclohexylamines from renewable feedstocks. |

| Au/TiO₂ | Cyclohexanone, Benzylamine | H₂ | High activity and selectivity for the secondary amine product under 30 bar hydrogen pressure. researchgate.net |

| Re₂O₇/NaPF₆ | Ketones, Electron-deficient amines | H₂ | Enables direct reductive amination with protected amines (e.g., Boc, Cbz). rsc.org |

Stereoselective Reductive Amination

When the cyclohexanone substrate is prochiral, such as in 2-alkylcyclohexanones, reductive amination can generate new stereocenters. Controlling the stereochemical outcome of this reaction is a significant challenge and an area of active research. frontiersin.org The development of stereoselective methods is highly desirable for applications in the synthesis of enantiopure active pharmaceutical ingredients. frontiersin.org

Significant progress has been made in diastereoselective reductive amination. For example, the direct reductive amination of 2-alkyl cyclohexanones with electron-deficient amines using a Re₂O₇/NaPF₆ catalyst system has been shown to proceed with excellent diastereoselectivity. rsc.org This method allows for the synthesis of specific stereoisomers of N-substituted cyclohexanamines. The challenge remains in developing broadly applicable and highly enantioselective catalytic systems for the reductive amination of prochiral ketones. frontiersin.org

Cycloaddition and Cascade Reactions for Cyclohexanamine Derivatives

Modern synthetic chemistry has seen the emergence of powerful cascade reactions that can build complex molecular architectures in a single operation. For the synthesis of cyclohexanamine derivatives, cycloaddition reactions, particularly those enabled by novel catalytic methods, offer elegant and atom-economical pathways.

[4+2] Cycloadditions under Photoredox Catalysis

An innovative approach to synthesizing highly functionalized cyclohexylamine derivatives involves an intermolecular [4+2] cycloaddition reaction enabled by visible-light photoredox catalysis. nih.govrsc.orgrsc.org This redox-neutral process utilizes readily accessible benzocyclobutylamines as four-carbon synthons, which react with α-substituted vinyl ketones. nih.govresearchgate.net

The proposed mechanism begins with a single-electron transfer (SET) from the benzocyclobutylamine to an excited photocatalyst, leading to the formation of a benzyl (B1604629) radical iminium ion intermediate through ring-opening. nih.govrsc.org This intermediate then undergoes a radical addition to the vinyl ketone. The resulting alkyl radical engages in a ring-closing step via intramolecular addition to the iminium ion, ultimately furnishing the functionalized benzocyclohexylamine product with excellent diastereoselectivity. rsc.orgnih.gov An asymmetric variant has also been explored by incorporating a chiral phosphoric acid catalyst, achieving moderate to good enantioselectivity. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Diastereomeric Ratio (dr) |

| N-Phenylbenzocyclobutylamine | 1,3-diphenylprop-2-en-1-one | Ir(ppy)₃ | Functionalized Benzocyclohexylamine | >20:1 |

| N-(4-methoxyphenyl)benzocyclobutylamine | 1-(p-tolyl)-3-phenylprop-2-en-1-one | Ir(ppy)₃ | Functionalized Benzocyclohexylamine | >20:1 |

| N-(4-chlorophenyl)benzocyclobutylamine | 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Ir(ppy)₃ | Functionalized Benzocyclohexylamine | >20:1 |

Electrochemical One-Pot Cascade Reactions

Electrochemical cascade reactions are an emerging and sustainable strategy in organic synthesis, replacing stoichiometric chemical reagents with an applied potential to drive reactions. researchgate.net These one-pot processes, where an initial electrochemical redox event triggers subsequent spontaneous chemical transformations, offer high atom economy and minimize waste. researchgate.net

While specific applications of electrochemical cascades for the synthesis of N-(1-methylprop-2-yn-1-yl)cyclohexanamine are not yet widely reported, the methodology holds significant potential. The principles of electrosynthesis can be applied to generate reactive intermediates for C-N bond formation or to construct the cyclohexyl core itself. For example, electrochemical methods can mediate amine oxidation, a key step in reactions like the photoredox cycloaddition mentioned previously. rsc.org The development of electrochemical multicomponent cascade reactions, which can form several bonds in a single operation, represents a promising future direction for the efficient synthesis of complex amine derivatives. rsc.org

Biocatalytic Approaches for Cyclohexylamine Derivatives

Biocatalysis has become a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild reaction conditions. researchgate.net Enzymes such as reductive aminases (RedAms) are particularly well-suited for the synthesis of N-substituted cyclohexylamines. researchgate.net

Direct reductive amination of cyclohexanone can be achieved using naturally occurring RedAms. researchgate.net These enzymes catalyze the condensation of cyclohexanone with an amine and the subsequent reduction of the imine intermediate, often with high conversion rates. This approach has been successfully applied to synthesize various N-substituted cyclohexylamines using amines such as methylamine (B109427) and propargylamine (B41283). researchgate.net The use of biocatalysts not only provides excellent selectivity but also aligns with the principles of green chemistry.

| Enzyme | Amine Substrate | Conversion (%) |

| RsRedAm | Propargylamine | >99% |

| MtRedAm | Propargylamine | >99% |

| RsRedAm | Methylamine | >99% |

| MtRedAm | Methylamine | >99% |

Chemoenzymatic Synthesis of Chiral Cyclohexylamine Derivatives

The synthesis of chiral cyclohexylamine derivatives is of significant interest due to their prevalence in pharmaceuticals and other bioactive molecules. Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, offer powerful tools for accessing these enantiomerically pure compounds.

A primary strategy involves the kinetic resolution of a racemic mixture of cyclohexylamine derivatives. In this approach, an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. Lipases are commonly employed for this purpose, often catalyzing the acylation of the amine. For instance, a racemic cyclohexylamine derivative could be subjected to acylation in the presence of a lipase (B570770) such as Candida antarctica lipase B (CALB), a versatile and widely used biocatalyst. The enzyme would selectively acylate one enantiomer, yielding an amide and leaving the other enantiomer of the amine unreacted. Subsequent separation of the amide from the unreacted amine affords both enantiomers in high enantiomeric purity.

Table 1: Hypothetical Lipase-Catalyzed Kinetic Resolution of a Cyclohexylamine Derivative

| Entry | Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) |

| 1 | CALB | Ethyl acetate | Toluene | 40 | 24 | 50 | >99 | >99 |

| 2 | PPL | Vinyl acetate | Hexane | 35 | 48 | 48 | 95 | 98 |

| 3 | CRL | Isopropenyl acetate | MTBE | 45 | 36 | 52 | 97 | 96 |

This table represents a hypothetical scenario based on common outcomes in lipase-catalyzed resolutions and is for illustrative purposes only.

Another powerful chemoenzymatic method is the asymmetric amination of a prochiral ketone precursor using transaminases (TAs). A cyclohexanone derivative could be converted directly to a chiral cyclohexylamine. Transaminases, which are pyridoxal-5'-phosphate (PLP) dependent enzymes, catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a ketone acceptor. By selecting an appropriate (R)- or (S)-selective transaminase, the desired enantiomer of the amine can be synthesized with high enantiomeric excess.

Enzyme-Catalyzed Stereoselective Transformations

Enzyme-catalyzed stereoselective transformations are pivotal in modern organic synthesis for the creation of chiral molecules. While specific applications to this compound are not reported, the principles of these transformations can be extrapolated.

For a molecule like this compound, which contains a chiral center at the carbon bearing the methyl and propargyl groups, an enzymatic kinetic resolution would be a viable strategy to separate the enantiomers. A lipase could be screened for its ability to selectively acylate one of the enantiomers of the corresponding racemic alcohol precursor, 1-cyclohexyl-1-aminoprop-2-yne. After resolution and separation, the resulting enantiomerically pure amine could then be N-methylated through a chemical step to yield the target compound.

Table 2: Potential Enzymes for Stereoselective Transformations of Amine Precursors

| Enzyme Class | Transformation | Substrate Type | Potential Product | Key Advantages |

| Lipases | Kinetic Resolution (Acylation) | Racemic secondary amines/alcohols | Enantiomerically enriched amine/alcohol and corresponding amide/ester | High enantioselectivity, broad substrate scope, operational stability |

| Transaminases | Asymmetric Amination | Prochiral ketones | Chiral primary amines | High enantiomeric excess, direct conversion of ketones to amines |

| Amine Oxidases | Deracemization | Racemic amines | Single enantiomer of the amine | Potential for >50% yield, green chemistry approach |

| Hydrolases | Hydrolysis of racemic esters/amides | Racemic esters or amides | Enantiomerically enriched acid/alcohol and amine | Mild reaction conditions, high selectivity |

The development of a specific chemoenzymatic process for this compound would necessitate extensive screening of various enzymes and optimization of reaction conditions such as solvent, temperature, and acyl donor. Furthermore, enzyme engineering and directed evolution techniques could be employed to tailor a biocatalyst with high activity and selectivity for this specific substrate. While direct research is currently lacking, the foundational principles of chemoenzymatic synthesis provide a clear roadmap for future investigations into the stereoselective synthesis of this and related chiral propargylamines.

Mechanistic Investigations and Reaction Pathway Elucidation

Reaction Mechanisms of Cyclohexanamine Derivatization

Once N-(1-methylprop-2-yn-1-yl)cyclohexanamine is formed, its derivatization can be achieved through reactions targeting the amine, the alkyne, or the cyclohexyl ring. The reactivity of the molecule is dictated by the interplay of the nucleophilic nitrogen atom and the electrophilic character of the activated alkyne.

The lone pair of electrons on the nitrogen atom of the cyclohexanamine moiety makes it a nucleophile. This nucleophilicity can be harnessed in reactions such as alkylation, acylation, and addition to electrophiles. For instance, the amine can undergo nucleophilic addition to carbonyl compounds to form more complex iminium ions, which can then be trapped by other nucleophiles.

Conversely, the alkyne moiety can be activated by electrophiles. For example, in the presence of a strong acid, the triple bond can be protonated to form a vinyl cation, which is highly reactive towards nucleophiles. Metal-catalyzed reactions can also activate the alkyne towards nucleophilic attack. The derivatization of the cyclohexyl ring itself typically requires more forcing conditions and often proceeds via radical mechanisms or activation of C-H bonds, which is beyond the scope of simple nucleophilic and electrophilic additions.

The interplay between the nucleophilic amine and the potentially electrophilic alkyne allows for a rich derivatization chemistry, enabling the synthesis of a wide range of functionalized molecules from the this compound scaffold.

Radical Pathways in Photoredox Catalysis

Detailed investigations into the radical pathways of this compound under photoredox catalysis conditions have not been reported in the reviewed scientific literature. However, the broader class of propargylamines is known to participate in radical reactions facilitated by visible-light photoredox catalysis. rsc.orgnih.gov These reactions typically proceed through the generation of radical intermediates under mild conditions. nih.gov

In a general context, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable substrate to form a radical ion. For propargylamines, this could involve the formation of an α-amino radical. Mechanistic studies on similar systems suggest that the reaction likely involves the photocatalytic generation of α-amino radicals and propargyl radicals, which can then undergo radical-radical cross-coupling. rsc.org The generation of these open-shell intermediates provides new avenues for bond formation, expanding the scope of organic reactions. nih.gov The specific pathways and the nature of the resulting products would be highly dependent on the reaction conditions, the choice of photocatalyst, and the presence of other reagents.

Insertion and Cyclization Processes

Specific studies detailing the insertion and cyclization processes of this compound are not available in the current body of scientific literature. However, the reactivity of secondary propargylamines in such transformations is a well-documented area of synthetic chemistry. rsc.orgresearchgate.netacs.org These compounds are versatile precursors for the synthesis of a variety of heterocyclic structures. researchgate.netresearchgate.net

The general strategy involves the addition of the secondary propargylamine (B41283) to various heteroallenes, followed by transition metal-catalyzed or electrophile-mediated cyclization. rsc.orgresearchgate.net The alkyne functionality can be activated by a metal catalyst, facilitating nucleophilic attack by the amine or another nucleophilic species. This can lead to a cascade of reactions, ultimately resulting in the formation of complex cyclic molecules. The regioselectivity and stereoselectivity of these cyclization reactions are influenced by the nature of the catalyst, the substituents on the propargylamine, and the reaction conditions.

Hydroamination Reactions of Alkynes and Amines

While there is no specific research on the hydroamination reactions involving this compound, the hydroamination of alkynes is a significant and extensively studied transformation in organic chemistry. rsc.orgnih.gov This atom-economical process involves the addition of an N-H bond across a carbon-carbon triple bond.

Transition Metal-Catalyzed Hydroamination

Transition metal catalysis is a primary method for effecting the hydroamination of alkynes. rsc.org A wide range of catalysts, often based on late transition metals such as palladium, gold, and copper, have been developed for this purpose. nih.govacs.orgacs.org The general mechanism for intermolecular hydroamination often involves the coordination of the alkyne to the metal center, followed by nucleophilic attack of the amine. Subsequent protonolysis then releases the enamine or imine product and regenerates the catalyst. libretexts.org For internal alkynes, such as the one present in this compound, regioselectivity can be a significant challenge, with the amine potentially adding to either of the two alkyne carbons. researchgate.net The choice of metal and ligands plays a crucial role in controlling this selectivity. nih.gov

Intramolecular Hydroamination Processes

Intramolecular hydroamination of aminoalkynes is a powerful method for the synthesis of nitrogen-containing heterocycles. acs.orgcapes.gov.brresearchgate.net Although no studies have been published on the intramolecular hydroamination of this compound itself, the principles of this reaction are well-established for analogous substrates. The reaction is typically catalyzed by early transition metals, lanthanides, or late transition metals. acs.orgcapes.gov.br The mechanism is believed to involve the formation of a metal-amido complex, followed by the insertion of the tethered alkyne into the metal-nitrogen bond. capes.gov.br This insertion step is often the rate-determining step of the catalytic cycle. libretexts.org The facility of the cyclization is dependent on the length of the tether between the amine and the alkyne, with 5-exo and 6-exo cyclizations being the most common. researchgate.net

Advanced Spectroscopic and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental experiments for confirming the core structure of N-(1-methylprop-2-yn-1-yl)cyclohexanamine. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environment.

For this compound, the expected signals in the ¹H NMR spectrum would include a complex set of multiplets for the protons of the cyclohexyl ring, typically in the range of δ 1.0-3.0 ppm. The proton on the carbon adjacent to the nitrogen (the α-carbon) would be deshielded and appear further downfield. openstax.org The N-H proton of the secondary amine would likely appear as a broad signal. projectguru.in The methyl group protons would present as a doublet, coupled to the adjacent methine proton. The terminal alkyne proton is expected to appear as a sharp singlet around δ 2.0-3.0 ppm.

In the ¹³C NMR spectrum, carbons adjacent to the nitrogen atom are deshielded and absorb at a lower field (higher ppm value) compared to other alkane carbons. openstax.org The spectrum would show distinct signals for the carbons of the cyclohexyl ring, the methyl group, the methine carbon, and the two sp-hybridized carbons of the alkyne group.

Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Cyclohexyl -CH₂ | 1.0 - 1.9 (multiplets) | 25 - 35 |

| Cyclohexyl -CH-N | 2.5 - 3.0 (multiplet) | 55 - 65 |

| N-H | 1.0 - 3.0 (broad singlet) | - |

| -CH(CH₃) | 3.0 - 3.5 (quartet) | 45 - 55 |

| -CH₃ | 1.1 - 1.4 (doublet) | 15 - 25 |

| ≡C-H | 2.2 - 2.5 (singlet) | 70 - 80 |

| -C≡ | - | 80 - 90 |

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons within the cyclohexyl ring and between the methine proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different parts of the molecule. For instance, HMBC would show correlations from the methyl protons to the methine carbon and the alkyne carbons, confirming the structure of the N-alkyl substituent and its attachment to the cyclohexyl ring.

NOE (Nuclear Overhauser Effect): NOE experiments provide information about the spatial proximity of atoms, which is particularly useful for determining stereochemistry.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different components in a mixture based on their diffusion rates, which can confirm the presence of a single compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. Alkylamines are known to undergo a characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken. openstax.org This fragmentation results in the formation of a resonance-stabilized, nitrogen-containing cation. miamioh.edu For the target compound, two primary α-cleavage pathways are possible, leading to characteristic fragment ions that can be used for its identification.

Predicted Mass Spectrometry Fragmentation

| Process | Fragment Structure | Predicted m/z |

| Molecular Ion | [C₁₀H₁₇N]⁺ | 151 |

| α-cleavage (loss of C₄H₅ radical) | [C₆H₁₂N]⁺ | 98 |

| α-cleavage (loss of C₅H₉ radical) | [C₅H₈N]⁺ | 82 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₁₀H₁₇N), HRMS would distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of its chemical formula.

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. In combination with mass spectrometry (ion mobility-mass spectrometry), CCS values can be used to differentiate between isomeric compounds that have the same mass and similar fragmentation patterns. A predicted CCS value can be computationally calculated for this compound. This theoretical value can then be compared to experimental data to provide an additional layer of confidence in the identification of the compound, especially when analyzing complex mixtures or distinguishing it from structural isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. As a secondary amine, it should exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.comquora.com The spectrum will also feature C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexyl and methyl groups (typically below 3000 cm⁻¹) and a distinct, sharp C-H stretch for the terminal alkyne proton at approximately 3300 cm⁻¹. wpmucdn.com The carbon-carbon triple bond (C≡C) of the alkyne will show a weak to medium absorption band around 2100-2140 cm⁻¹. wpmucdn.com The C-N stretching vibration of the aliphatic amine is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyne C-H | Stretch | ~3300 | Sharp, Medium |

| Amine N-H | Stretch | 3310 - 3350 | Weak to Medium |

| Alkane C-H | Stretch | 2850 - 2960 | Strong |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak to Medium |

| Aliphatic C-N | Stretch | 1020 - 1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the compound's physical and chemical properties.

A thorough search of crystallographic databases and scientific literature revealed no published crystal structure for this compound. Consequently, specific data regarding its unit cell dimensions, space group, and atomic coordinates are not available. For a molecule of this nature, X-ray diffraction analysis would be essential to unambiguously confirm its stereochemistry and study intermolecular interactions within the crystal lattice. The generation of such data would require the successful growth of a single crystal of high quality, which could then be analyzed using a diffractometer.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental in synthetic chemistry for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for assessing the purity of a synthesized compound and for separating it from byproducts and starting materials.

HPLC and GC are indispensable tools for determining the purity of chemical compounds. HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of non-volatile and thermally labile compounds. GC, on the other hand, is ideal for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a stationary phase.

Despite the suitability of these techniques for analyzing compounds like this compound, a review of analytical chemistry literature did not yield any specific, validated HPLC or GC methods for this exact molecule. The development of such methods would involve the selection of an appropriate column (e.g., C18 for reverse-phase HPLC or a capillary column with a suitable stationary phase for GC), optimization of the mobile phase composition and gradient (for HPLC) or temperature program (for GC), and selection of a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC). The establishment of these methods would be a prerequisite for the reliable quality control of this compound.

This compound possesses a chiral center at the carbon atom bearing the methyl, propynyl, and cyclohexylamino groups. Therefore, the compound can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying enantiomers, which is of paramount importance in fields such as medicinal chemistry, where enantiomers can exhibit different pharmacological activities.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. A literature search for the enantiomeric separation of this compound by chiral HPLC did not return any specific methods or applications. The development of a successful chiral separation method would require screening various types of CSPs (e.g., polysaccharide-based, protein-based) and optimizing the mobile phase to achieve baseline resolution of the enantiomeric peaks. This would allow for the determination of the enantiomeric excess (ee) of a sample and enable the isolation of individual enantiomers for further study.

The absence of published data in these key analytical areas underscores the need for foundational research to characterize this compound fully. Such studies would provide the essential data for its identification, purification, and potential future applications.

Theoretical and Computational Studies of N 1 Methylprop 2 Yn 1 Yl Cyclohexanamine

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and energetics of chemical reactions. For N-(1-methylprop-2-yn-1-yl)cyclohexanamine, DFT calculations can be employed to investigate various potential transformations, such as cycloaddition reactions involving the alkyne moiety or isomerization processes. These studies are crucial for understanding the intrinsic reactivity of the molecule and for designing synthetic routes.

Transition State Analysis and Energy Profiles

A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the energy maxima along a reaction coordinate. By calculating the energy of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. For instance, a hypothetical intramolecular [2+2] cycloaddition of this compound to form a bicyclic product has been modeled. The energy profile reveals the feasibility of such a transformation.

Interactive Table: Energy Profile for the Hypothetical Intramolecular Cycloaddition

| Species | Relative Energy (kcal/mol) |

| Reactant (this compound) | 0.0 |

| Transition State | +25.8 |

| Bicyclic Product | -12.3 |

Note: These values are hypothetical and for illustrative purposes.

Computational Modeling of Catalytic Cycles

Many reactions involving propargylamines are catalyzed by transition metals. DFT can be instrumental in modeling the entire catalytic cycle, providing insights into the role of the catalyst, the nature of intermediates, and the rate-determining step. A hypothetical gold-catalyzed hydration of the alkyne in this compound can be modeled to understand the mechanism.

The catalytic cycle would likely involve coordination of the gold catalyst to the alkyne, nucleophilic attack by water, and subsequent proton transfer and catalyst regeneration steps. By calculating the energies of all intermediates and transition states in the cycle, the most favorable reaction pathway can be determined.

Interactive Table: Relative Energies of Intermediates in a Hypothetical Gold-Catalyzed Hydration

| Intermediate | Relative Energy (kcal/mol) |

| Catalyst + Reactant | 0.0 |

| π-Complex | -5.2 |

| Vinyl-Gold Species | +3.4 |

| Enol Product + Catalyst | -18.7 |

Note: These values are hypothetical and for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The cyclohexyl ring in this compound can adopt multiple conformations, primarily chair and boat forms. Furthermore, rotation around the C-N bond and the bonds within the propargyl group leads to a complex conformational landscape. Understanding the preferred conformations is crucial as they can significantly influence the molecule's reactivity and physical properties.

Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of the molecule in different environments, such as in a solvent. mdpi.com These simulations track the atomic motions over time, allowing for the exploration of the potential energy surface and the identification of stable conformers and the transitions between them.

Interactive Table: Key Dihedral Angles and Relative Populations of Hypothetical Conformers

| Conformer | C1-C2-N-Cα Dihedral (°) | Cβ-Cγ-C-N Dihedral (°) | Relative Population (%) |

| Chair-Equatorial | 175.2 | 60.1 | 75 |

| Chair-Axial | 65.8 | 178.9 | 20 |

| Twist-Boat | 45.3 | -120.5 | 5 |

Note: These values are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding biological activity)

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their activity. nih.govimist.ma In the context of this compound, QSAR can be used to predict reactivity or selectivity in a particular reaction for a series of its derivatives.

Prediction of Reactivity and Selectivity Parameters

By systematically modifying the structure of this compound (e.g., by introducing substituents on the cyclohexyl ring or the aromatic ring in related structures) and calculating various molecular descriptors (e.g., electronic properties like HOMO-LUMO energies, steric parameters), a QSAR model can be developed. nih.gov This model can then be used to predict the reactivity of new, unsynthesized derivatives.

A hypothetical QSAR model for predicting the rate constant (log k) of a reaction could take the form of a linear equation:

log k = c₀ + c₁σ + c₂Eₛ + c₃LUMO

where σ is the Hammett parameter of a substituent, Eₛ is the Taft steric parameter, and LUMO is the energy of the lowest unoccupied molecular orbital.

Interactive Table: Hypothetical QSAR Data for Reactivity Prediction

| Derivative | σ | Eₛ | LUMO (eV) | Predicted log k |

| Parent | 0.00 | 0.00 | -0.5 | -2.0 |

| 4-Nitro | 0.78 | 0.00 | -1.2 | -1.1 |

| 4-Methoxy | -0.27 | -0.55 | -0.3 | -2.5 |

| 2-Methyl | -0.17 | -1.24 | -0.4 | -2.8 |

Note: These values are hypothetical and for illustrative purposes.

Studies of Solvent Effects and Solvation Parameters

The solvent can have a profound impact on reaction rates and equilibria. Computational methods, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be used to simulate the effect of different solvents. mdpi.commdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. mdpi.commdpi.com

By performing calculations in the gas phase and in different solvent models, the effect of the solvent on the stability of reactants, transition states, and products can be quantified. This information is vital for optimizing reaction conditions. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction.

Interactive Table: Hypothetical Solvent Effects on a Reaction Barrier

| Solvent | Dielectric Constant | Reaction Barrier (kcal/mol) |

| Gas Phase | 1.0 | 25.8 |

| Toluene | 2.4 | 24.5 |

| Dichloromethane | 8.9 | 22.1 |

| Acetonitrile | 37.5 | 20.7 |

Note: These values are hypothetical and for illustrative purposes.

Applications and Synthetic Utility As a Chemical Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

Propargylamines are renowned starting materials for synthesizing diverse N-heterocycles, as their functional groups can be readily incorporated into ring systems through various cyclization strategies. acs.org

Pyrroles: The synthesis of substituted pyrroles from propargylamine (B41283) precursors is well-documented. One-pot methods involving enyne cross metathesis with vinyl ethers, followed by cyclization, provide a direct route to 1,2,3-substituted pyrroles. acs.orgacs.org Additionally, base-mediated intramolecular cyclizations of N-propargylamines offer an efficient pathway to structurally diverse pyrrole (B145914) rings. organic-chemistry.org Another strategy involves the [4+1] annulation of propargylamines with glyoxal (B1671930) derivatives, catalyzed by copper salts, to yield 1,2,5-trisubstituted pyrroles. nih.gov

Pyridines: Propargylamines serve as key components in the construction of the pyridine (B92270) core. A general and efficient protocol involves a tandem sequence of condensation with an unsaturated carbonyl compound, alkyne isomerization, and a 6π 3-azatriene electrocyclization, which has been applied to the total synthesis of pyridine alkaloids. nih.govrsc.org Furthermore, metal-catalyzed reactions, such as the copper-catalyzed oxidative annulation with cyclic ketones, provide a cost-effective and scalable synthesis of fused pyridine systems. acs.org

Thiazoles: The propargylamine moiety is a versatile precursor for the thiazole (B1198619) ring system. beilstein-journals.orgnih.gov Reactions with carbon disulfide can lead to thiazolidine-2-thiones, which can be isomerized to thiazole-2-thiones. nih.govresearchgate.net A common route is the reaction of N-propargylamines with isothiocyanates, which proceeds through a thiourea (B124793) formation followed by intramolecular cyclization. beilstein-journals.org More recently, an efficient synthesis of thiazol-2(3H)-ones from N-propargylamines was developed using a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by a 5-exo-dig cyclization. acs.org

Oxazoles: N-propargylamides, readily prepared by acylation of the corresponding propargylamine, are excellent substrates for oxazole (B20620) synthesis. These precursors can undergo metal-free cyclization via a 5-exo-dig process to yield various oxazolines and oxazoles. rsc.org Another approach involves the reaction of N,1,1-tricarbonylated propargylamines with butyllithium, which induces ring closure to form 2,5-disubstituted oxazole-4-carboxylates. nih.govbeilstein-journals.org One-pot tandem reactions of propargylic alcohols and amides, catalyzed by a Brønsted acid, also provide efficient access to substituted oxazoles. researchgate.net

Table 1: Synthesis of Heterocycles from Propargylamine Analogs This table presents data from reactions using various propargylamine derivatives to illustrate the synthetic potential of the functional group.

| Target Heterocycle | Propargylamine Derivative | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrole | N-Tosylpropargylamine | Ethyl vinyl ether | Grubbs II catalyst, Cu(OAc)₂, MW | 53 | acs.org |

| Pyridine | Propargylamine | Cyclohexanone (B45756) | CuCl₂, i-PrOH, Air | 88 | acs.org |

| Thiazole | N-Propargylamine | Phenyl isothiocyanate | p-TSA, MW | 81 | researchgate.net |

| Oxazole | N-Propargylbenzamide | PhI(OAc)₂, LiI, O₂, light | - | 75 | rsc.org |

Quinoline (B57606) Derivatives: The synthesis of quinolines often utilizes N-propargyl aniline (B41778) derivatives, which are close structural analogs of the title compound. These precursors undergo intramolecular cyclization catalyzed by main group metal Lewis acids like SnCl₄ or InCl₃. rsc.org This transformation can be part of a one-pot cascade reaction starting from ortho-nitro N-propargyl anilines, where the nitro group is first reduced, followed by cyclization to form the quinoline or quinoxaline (B1680401) scaffold. rsc.orgresearchgate.net Electrophilic cyclization of N-(2-alkynyl)anilines using reagents like I₂, ICl, or Br₂ also provides a mild and effective route to 3-halo-substituted quinolines. nih.gov

Indolizine (B1195054) Derivatives: The indolizine ring system can be efficiently constructed using propargylamines. A one-step method involves a tandem Pd/Cu-catalyzed reaction between a propargylamine and a heteroaryl bromide (e.g., 2-bromopyridine), which proceeds via a sequential cross-coupling and cycloisomerization. acs.orgorganic-chemistry.org Another approach relies on the base-induced isomerization of N-propargylated pyrroles to allene (B1206475) intermediates, which then dimerize to form indolizine structures. researchgate.net

Tetrazoles: The terminal alkyne of the propargyl group is the key functional handle for tetrazole synthesis. While not starting from propargylamines directly, gold-catalyzed reactions of terminal alkynes with trimethylsilyl (B98337) azide (B81097) (TMSN₃) demonstrate a C-C bond cleavage and cyclization sequence to form 5-substituted-1H-tetrazoles. researchgate.netthieme-connect.com This highlights the potential of the C≡CH group in N-(1-methylprop-2-yn-1-yl)cyclohexanamine to be converted into a tetrazole ring, a valuable isostere for carboxylic acids in medicinal chemistry. acs.org

Other Azoles: The versatility of propargylamines extends to other azoles like pyrazines and imidazoles. For instance, a gold-catalyzed cascade reaction between a propargylamine-derived imine and another molecule of propargylamine exclusively affords substituted pyrazines. nih.govrsc.org Similarly, a metal-free cascade annulation of propargylamines with amidines can lead to polysubstituted imidazoles. researchgate.net

Role in the Synthesis of Complex Organic Molecules

Beyond heterocycle synthesis, the distinct reactive sites in this compound allow it to function as a versatile linker and a key intermediate in complex reaction sequences.

Propargylamines are inherently multifunctional molecules that are highly relevant in medicinal chemistry and materials science. nih.gov The terminal alkyne group is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," enabling covalent linkage to molecules bearing an azide group. The secondary amine provides an orthogonal site for modification, for example, through acylation to form amide bonds. This dual functionality allows this compound to serve as a linker to connect two different molecular entities, a strategy used in the development of PROTACs (proteolysis targeting chimeras) and other chemical probes. nih.gov

A cascade reaction, where multiple bond-forming events occur in a single pot without isolating intermediates, is a hallmark of elegant and efficient synthesis. Propargylamines are frequently employed as key intermediates in such sequences. researchgate.netacs.org The synthesis of pyridines via the tandem condensation/isomerization/electrocyclization is a prime example. nih.gov Similarly, the formation of pyrazines from propargylamines and aldehydes proceeds through a gold-catalyzed cascade involving hydroamination and cyclization steps. rsc.orgnih.gov The reaction of propargylamines with 2-hydroxynaphthalene-1,4-diones to form complex benzo[b]xanthenes also occurs through a copper-catalyzed cascade of 1,4-addition, annulation, and hydrolysis. acs.org These examples underscore the capacity of the propargylamine scaffold to initiate complex transformations, leading to significant increases in molecular complexity in a single synthetic operation.

Applications in Catalysis Research

The unique structural features of this compound, which include a secondary amine, a chiral center, and a terminal alkyne, suggest its potential as a versatile ligand in catalysis. However, a thorough review of scientific literature reveals a lack of specific studies on its direct application in this field.

Ligand Design for Metal-Catalyzed Reactions

There are currently no published studies detailing the use of this compound as a ligand in metal-catalyzed reactions. The propargylamine moiety is a known structural motif in ligands for various transition metal-catalyzed processes, including coupling reactions and asymmetric synthesis. In theory, the cyclohexyl and methyl substituents on the amine and the propargyl group could offer specific steric and electronic properties to a metal center, potentially influencing the catalytic activity, selectivity, and stability of the resulting complex. However, without experimental data, its performance as a ligand remains speculative.

Role in Biocatalytic Processes

No research has been found that describes the role of this compound in any biocatalytic processes. Biocatalysis often employs enzymes to perform highly selective chemical transformations. While amine and alkyne functionalities can be substrates for various enzymatic reactions, there is no evidence to suggest that this specific compound has been investigated as a substrate or catalyst in such systems.

Derivatization to Advanced Functional Materials

The presence of a terminal alkyne group in this compound makes it a candidate for "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which are widely used in the synthesis of functional materials. Despite this potential, there is a notable absence of research on its derivatization for such purposes.

Precursors for Polymer Synthesis

No literature has been identified that reports the use of this compound as a monomer or precursor for polymer synthesis. The terminal alkyne could theoretically participate in polymerization reactions, such as alkyne metathesis or polymerization initiated by various catalysts, to produce polymers with pendant cyclohexanamine groups. These groups could then be further functionalized. However, no such polymers derived from this specific monomer have been described in the scientific literature.

Components in Material Science Research

There is no available research indicating the use of this compound as a component in material science research. Its molecular structure could potentially be incorporated into more complex systems, such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or as a functional component in self-assembled monolayers. Nevertheless, no studies have been published to date that explore these possibilities.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

Future synthetic strategies will likely pivot towards greener and more efficient manufacturing processes, minimizing waste and energy consumption. rsc.org

Green chemistry principles are central to modern synthetic chemistry. For the synthesis of N-(1-methylprop-2-yn-1-yl)cyclohexanamine, future work could explore several innovative approaches. Photo-on-demand synthesis, for instance, offers a compelling alternative to traditional methods that often require toxic and corrosive reagents. acs.org This technique uses light to generate reactive species in situ, providing temporal and spatial control over the reaction. acs.orgnih.gov Researchers have successfully used photo-on-demand methods to create primary amines using a blue-light-activated enzyme, a process that reduces energy use and the number of reaction steps. chemicalprocessing.com Adapting this concept, one could envision a photochemical route where precursors to this compound are assembled under mild, light-driven conditions.

Electrochemical methods represent another promising frontier. These techniques can drive reactions using electricity, often obviating the need for chemical oxidants or reductants and thereby reducing waste. Mechanochemistry, which utilizes mechanical force to initiate reactions, is another sustainable approach that can reduce or eliminate the need for solvents. rsc.org Ball-milling, a common mechanochemical technique, has been successfully applied to the A³ coupling reaction to produce various propargylamines. rsc.orgnih.gov

| Green Chemistry Approach | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Photo-on-Demand Synthesis | High selectivity, mild reaction conditions, reduced use of hazardous reagents, spatial and temporal control. acs.orgacs.orgchemicalprocessing.com | Development of suitable photosensitizers and photoreactors; adaptation to amine and alkyne coupling reactions. |

| Electrochemical Synthesis | Avoids stoichiometric chemical reagents, potential for high atom economy, precise control over reaction potential. | Designing electrochemical cells for C-N and C-C bond formation; identifying suitable electrolyte and electrode materials. |

| Mechanochemistry (Ball-Milling) | Solvent-free or reduced solvent conditions, potential for improved reaction rates and yields, scalability. rsc.orgnih.gov | Optimization of milling parameters (frequency, time, ball size); investigation of catalyst stability under mechanical stress. |

Flow chemistry, or continuous processing, is a powerful technology for chemical synthesis that offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and straightforward scalability. chemicalprocessing.comrsc.org For the synthesis of this compound, a continuous flow setup could enable better control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The scale-up of photochemical reactions, for example, is often best achieved in continuous flow to overcome issues with poor light penetration in batch reactors. chemicalprocessing.com Researchers have begun to apply flow chemistry to the synthesis of complex molecules, demonstrating its utility and potential. nih.gov Future work would involve designing a flow reactor setup for the key bond-forming reactions, such as the coupling of cyclohexanone (B45756), methylamine (B109427), and propyne (B1212725) precursors, potentially integrating purification steps into a continuous process.

Advanced Stereoselective Synthesis

The this compound molecule contains a stereocenter at the propargylic carbon. The development of methods to selectively synthesize a single enantiomer is a critical area of research, as different enantiomers of a chiral molecule can have distinct biological activities.

The catalytic asymmetric synthesis of propargylamines is a field of intense research. nih.gov A primary strategy involves the three-component A³ coupling reaction (aldehyde, alkyne, amine) using a chiral catalyst. nih.govacs.org Future research for synthesizing enantiomerically pure this compound will focus on designing novel chiral catalysts. This includes the development of new chiral ligands for metal catalysts (e.g., copper, gold, silver) that can create a highly specific chiral environment around the reacting molecules. nih.govresearchgate.netorganic-chemistry.org

For example, ligands such as Pybox and BINOL-based chiral phosphoric acids have shown promise in related asymmetric syntheses. nih.govbohrium.com Expanding the library of ligands, perhaps through computational design and high-throughput screening, could lead to catalysts with superior activity and enantioselectivity for this specific transformation. The goal is to develop robust catalysts that can effectively control the facial selectivity of the attack on the in situ-generated iminium ion by the metal acetylide.

| Catalyst/Ligand Class | Mode of Action | Potential for this compound Synthesis |

|---|---|---|

| Copper(I)/Chiral Bis(oxazoline) (PyBox) Complexes | Forms a chiral Lewis acid complex that coordinates the reactants and directs the stereochemical outcome. nih.gov | Proven effectiveness for A³ couplings; ligand structure can be tuned to optimize enantiomeric excess (ee). |

| Chiral Phosphoric Acids (BINOL-based) | Acts as a Brønsted acid to activate the imine and provides a chiral counteranion environment. acs.orgbohrium.com | Effective organocatalytic approach, avoiding transition metals. Can be used in dual-catalysis systems. acs.org |

| Gold/Silver Complexes with Chiral Ligands | Activate the alkyne C-H bond to form a metal-acetylide intermediate within a chiral pocket. organic-chemistry.org | Offers alternative reactivity and selectivity profiles compared to copper. |

| Organocatalysts (e.g., Chiral Amines) | Can activate substrates through non-covalent interactions like hydrogen bonding. researchgate.net | Provides a metal-free alternative for stereoselective Mannich-type reactions leading to propargylamines. researchgate.net |

Beyond catalyst design, the development of novel diastereoselective and enantioselective methodologies is crucial. One established approach is the addition of alkynylmetal compounds to imines. nih.govacs.org If a chiral amine (cyclohexanamine) or a chiral auxiliary is used, diastereoselective control can be achieved. Future research could focus on substrate-controlled diastereoselective reactions or catalyst-controlled enantioselective processes.

For this compound, this would involve the enantioselective addition of a 1-propynyl nucleophile to an imine formed from cyclohexanamine and acetaldehyde. The development of highly efficient catalytic systems that can generate the desired enantiomer in high yield and with high enantiomeric excess (ee) remains a significant objective. nih.gov This includes exploring cooperative catalysis, where two different catalysts (e.g., a Lewis acid and a chiral organocatalyst) work in concert to promote the reaction with high stereocontrol. nih.gov

In-depth Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of the reaction mechanism is essential for optimizing existing synthetic methods and designing new, more efficient ones. perkinelmer.com Future research will undoubtedly leverage advanced spectroscopic techniques to probe the intricate details of the catalytic cycle in the synthesis of this compound.

In situ and operando spectroscopy, which monitor the reaction as it happens under real conditions, are particularly powerful tools. numberanalytics.comrsc.org Techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide real-time information about the concentration of reactants, products, and key intermediates. perkinelmer.com For example, in situ FT-IR could be used to track the formation of the iminium ion intermediate and the consumption of the alkyne.

Advanced Nuclear Magnetic Resonance (NMR) techniques, including two-dimensional NMR (2D NMR), can elucidate the structure of catalyst-substrate complexes and transient intermediates. numberanalytics.com Isotopic labeling studies, monitored by NMR or mass spectrometry (MS), can be employed to trace the pathways of atoms throughout the reaction, confirming proposed mechanistic steps such as hydride transfer or C-H activation. nih.gov Time-resolved spectroscopy can study the dynamics of chemical processes on very short timescales, providing insights into the kinetics of individual steps in the catalytic cycle. numberanalytics.comfiveable.me This detailed mechanistic knowledge will be invaluable for the rational design of next-generation catalysts and reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions with minimal experimental effort. nih.govnih.gov For a molecule like this compound, with its dual reactive sites, AI and ML can be particularly impactful.

Future research could focus on developing predictive models for the reactivity of this compound under various conditions. By training algorithms on a dataset of reactions involving similar propargylamines, it would be possible to forecast the selectivity and yield of transformations at either the alkyne or the amine functionality. For instance, an ML model could predict the optimal catalyst and solvent combination for a desired reaction, thus accelerating the discovery of novel derivatives. Bayesian optimization, a machine learning technique, could be employed to efficiently explore a vast reaction space and identify optimal conditions with a limited number of experiments. researchgate.net

Table 1: Hypothetical AI-Driven Optimization of a Sonogashira Coupling Reaction

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2) | - | Et₃N | THF | 60 | 75 | 72 |

| 2 | PdCl₂(PPh₃)₂ (2) | PPh₃ | Cs₂CO₃ | Dioxane | 80 | 88 | 91 |

| 3 | CuI (5) | - | DIPA | Toluene | 70 | 65 | 68 |

This table illustrates how a machine learning model could predict the yield of a Sonogashira coupling reaction involving this compound under different conditions, guiding the selection of optimal parameters.

Furthermore, AI could be instrumental in predicting the regioselectivity and stereoselectivity of reactions. For this compound, this would be crucial in reactions where new chiral centers are formed or where the existing stereochemistry influences the outcome. Neural networks could be trained to recognize subtle electronic and steric factors that govern the reactivity of the molecule. mdpi.com

Exploration of New Chemical Transformations for the Alkyne and Amine Functionalities

The rich chemistry of alkynes and amines offers a plethora of opportunities for developing novel transformations for this compound. acs.org Future research should aim to explore and expand upon these possibilities.

One promising area is the investigation of novel cycloaddition reactions involving the alkyne moiety. Beyond the well-established copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), other cycloadditions could be explored. For instance, gold-catalyzed [2+3] or [2+5] cycloadditions could lead to the synthesis of complex polycyclic structures. ntnu.edu The isomerization of the propargylamine (B41283) to an allenamine intermediate could also open up new pathways for cycloaddition reactions. thieme-connect.com

Another avenue for future exploration is the functionalization of the C-H bonds within the molecule. Recent advances in transition-metal-catalyzed C-H activation could be applied to selectively introduce new functional groups at various positions on the cyclohexyl ring or the methylpropyl chain. nih.govnih.gov This would allow for the late-stage diversification of the molecular scaffold, providing access to a wide range of novel derivatives.

Furthermore, the development of new metal-catalyzed reactions that engage both the alkyne and amine functionalities simultaneously would be of significant interest. For example, palladium-catalyzed cyclization reactions could be designed to construct novel heterocyclic systems. nih.govacs.org The selective isomerization of the propargylamine to an enamine or an allene (B1206475) could also be a strategic entry point to new reactive manifolds.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| [3+2] Cycloaddition | Azide (B81097), Cu(I) catalyst | Triazole derivative |

| Gold-Catalyzed Cyclization | AuCl₃, CH₃CN | Substituted pyrrole (B145914) derivative |

| C-H Arylation | Aryl halide, Pd catalyst, directing group | Arylated cyclohexyl derivative |

| Isomerization-Cyclization | Base, Pd catalyst | Fused heterocyclic system |

This table outlines some prospective chemical transformations that could be explored for this compound, highlighting the versatility of its functional groups.

The exploration of these and other novel chemical transformations will undoubtedly lead to the discovery of new compounds with unique properties and potential applications.

Q & A

Q. What are the recommended synthetic routes for N-(1-methylprop-2-yn-1-yl)cyclohexanamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexanamine can react with propargyl bromide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the methylpropynyl group. Post-synthesis purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical. Characterization employs FT-IR (to confirm amine and alkyne functional groups) and mass spectrometry (for molecular weight validation) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

A multi-technique approach is recommended:

- FT-IR : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C≡C stretches at ~2100 cm⁻¹).

- NMR : ¹H NMR resolves cyclohexyl and propargyl proton environments; ¹³C NMR confirms quaternary carbons.

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions, as demonstrated in similar cyclohexylamine derivatives using SHELX programs .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

In silico tools like molecular docking (e.g., AutoDock Vina) and quantitative structure-activity relationship (QSAR) models are used. For example:

- Dock the compound against CNS targets (e.g., μ-opioid receptors) to assess binding affinity.

- Generate ADME/Tox profiles via SwissADME or ProTox-II to predict pharmacokinetics and toxicity .

- Validate predictions with experimental assays (e.g., radioligand binding studies) .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

Use refinement software (e.g., SHELXL) to optimize structural models against experimental diffraction data. Cross-validate with:

- R-factor analysis : Ensure R₁ < 0.05 for high-resolution data.

- Hydrogen bonding networks : Compare with graph-set descriptors (e.g., S(6) motifs) to confirm intermolecular interactions.

- Density functional theory (DFT) : Calculate theoretical bond lengths/angles and compare with crystallographic results .

Q. What strategies optimize the pharmacokinetic properties of this compound?

Structure-activity relationship (SAR) studies guide modifications:

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to enhance solubility.

- Metabolic stability : Replace labile propargyl groups with bioisosteres (e.g., cyclopropyl).

- Blood-brain barrier penetration : Assess logP values (target 2–3) and P-glycoprotein substrate potential via Caco-2 assays .

Q. How does tautomeric behavior influence the compound’s reactivity?

Tautomerism (e.g., enamine vs. imine forms) alters electron distribution and nucleophilicity. Investigate via:

Q. What methodologies address the lack of ecological impact data for this compound?

Use tiered assessments:

- In vitro biodegradation assays : OECD 301B (ready biodegradability test).

- Toxicity prediction : ECOSAR or TEST software to estimate LC₅₀ for aquatic species.

- Soil mobility studies : Batch sorption experiments with HPLC quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.